molecular formula C11H14N2O7 B12822879 5'-O-Acetyluridine CAS No. 6773-44-0

5'-O-Acetyluridine

Cat. No.: B12822879
CAS No.: 6773-44-0
M. Wt: 286.24 g/mol
InChI Key: KTMVKCZHYODLLY-PEBGCTIMSA-N
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Description

5’-O-Acetyluridine is a modified nucleoside derived from uridine, where an acetyl group is attached to the 5’ position of the ribose sugar. This modification enhances the compound’s stability and bioavailability, making it a valuable molecule in various scientific and medical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-O-Acetyluridine typically involves the acetylation of uridine. One common method includes the use of acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions to ensure selective acetylation at the 5’ position .

Industrial Production Methods

Industrial production of 5’-O-Acetyluridine follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to achieve consistent product quality. The final product is purified using techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

5’-O-Acetyluridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5’-O-Acetyluridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-O-Acetyluridine involves its conversion to uridine in vivo. Uridine plays a crucial role in various biochemical pathways, including the synthesis of nucleotides and nucleic acids. It also acts as a neuroprotective agent by modulating neurotransmitter levels and enhancing mitochondrial function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-O-Acetyluridine is unique due to its selective acetylation at the 5’ position, which provides a balance between stability and bioavailability. This makes it particularly useful in applications where controlled release and targeted delivery are essential .

Properties

CAS No.

6773-44-0

Molecular Formula

C11H14N2O7

Molecular Weight

286.24 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl acetate

InChI

InChI=1S/C11H14N2O7/c1-5(14)19-4-6-8(16)9(17)10(20-6)13-3-2-7(15)12-11(13)18/h2-3,6,8-10,16-17H,4H2,1H3,(H,12,15,18)/t6-,8-,9-,10-/m1/s1

InChI Key

KTMVKCZHYODLLY-PEBGCTIMSA-N

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O

Canonical SMILES

CC(=O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)O)O

Origin of Product

United States

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